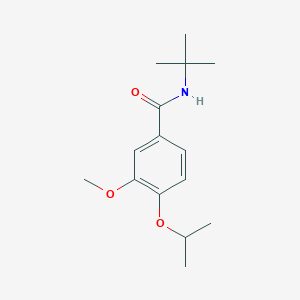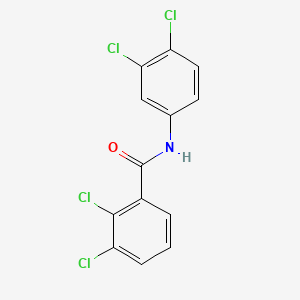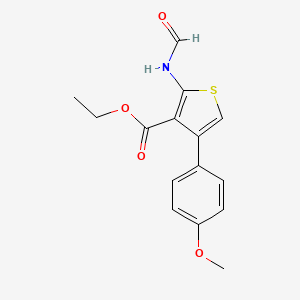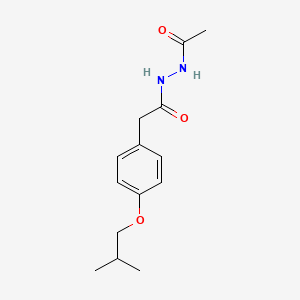
N-(tert-butyl)-4-isopropoxy-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-isopropoxy-3-methoxybenzamide, commonly known as IBTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. IBTM belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of IBTM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. IBTM has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, IBTM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
IBTM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. IBTM has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, IBTM has been shown to have analgesic properties, making it a potential candidate for pain management.
実験室実験の利点と制限
IBTM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a variety of biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using IBTM in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, its potential side effects and toxicity need to be further investigated.
将来の方向性
There are several future directions for research on IBTM. One direction is to further investigate its mechanism of action and molecular targets. This could lead to the discovery of new pathways and targets for drug development. Another direction is to investigate its potential applications in specific diseases, such as cancer and inflammatory diseases. In addition, more research is needed to investigate its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, IBTM is a promising candidate for drug discovery and development, and further research is needed to fully understand its potential.
合成法
The synthesis of IBTM involves the reaction of 4-isopropoxy-3-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-(dimethylamino)pyridine). The reaction yields IBTM as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple and can be carried out on a large scale, making IBTM a promising candidate for drug development.
科学的研究の応用
IBTM has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. IBTM has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, IBTM has been shown to have analgesic properties, making it a potential candidate for pain management.
特性
IUPAC Name |
N-tert-butyl-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)19-12-8-7-11(9-13(12)18-6)14(17)16-15(3,4)5/h7-10H,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMKPMOWDWCUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)


![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)


